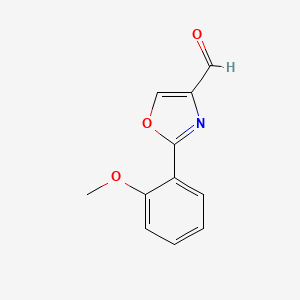

2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZAELHQPLOVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695865 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-27-1 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Methoxyphenyl)oxazole-4-carbaldehyde

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

2-(2-Methoxyphenyl)oxazole-4-carbaldehyde is a privileged heterocyclic scaffold utilized primarily in the synthesis of bioactive small molecules. Characterized by the juxtaposition of an electron-rich ortho-methoxyphenyl ring and an electrophilic aldehyde handle at the C4 position of the oxazole core, this molecule serves as a critical intermediate for reductive aminations, Wittig olefinations, and heterocycle-fused ring constructions.

This guide provides a definitive breakdown of its physicochemical properties, a robust synthetic workflow designed for high-purity isolation, and analytical validation protocols.

Part 1: Physicochemical Specifications[1][2][3]

Understanding the precise mass and lipophilicity profile is essential for stoichiometry calculations and predicting the "druggability" of downstream derivatives (Lipinski’s Rule of 5).

Table 1: Molecular Identity & Properties

| Property | Value | Technical Context |

| IUPAC Name | 2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | Systematic nomenclature |

| Molecular Formula | C₁₁H₉NO₃ | Stoichiometric basis |

| Molecular Weight | 203.19 g/mol | Average mass for reagent weighing |

| Exact Mass | 203.0582 | Monoisotopic mass for HRMS validation |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; membrane permeable |

| TPSA | ~50 Ų | Polar Surface Area; favorable for CNS penetration |

| Physical State | Pale yellow solid | Crystalline tendency due to planarity |

Critical Note on Isomerism: Researchers must distinguish this ortho-isomer (2-methoxy) from the more commercially common para-isomer (4-methoxy). While they share an identical molecular weight (203.19 g/mol ), the ortho-substituent introduces steric twist and alters the electronic environment of the oxazole ring, significantly impacting binding affinity in kinase pockets.

Part 2: Strategic Synthesis & Experimental Protocol

Direct formylation of the oxazole ring at C4 is synthetically challenging due to the preferential reactivity of the C5 position in electrophilic aromatic substitutions. Therefore, the most authoritative route involves the Hantzsch-type cyclization of a benzamide precursor followed by controlled redox manipulation.

Experimental Workflow Diagram

Figure 1: Stepwise synthetic pathway avoiding regioselectivity issues associated with direct C4-formylation.

Detailed Protocol

Step 1: Construction of the Oxazole Core

Objective: Synthesize Ethyl 2-(2-methoxyphenyl)oxazole-4-carboxylate.

-

Reagents: Dissolve 2-methoxybenzamide (1.0 eq) and ethyl 3-bromopyruvate (1.1 eq) in anhydrous toluene or ethanol.

-

Cyclization: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction proceeds via an initial N-alkylation followed by cyclodehydration.

-

Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Self-Validation Check: Look for the disappearance of the amide NH₂ protons in NMR.

-

Step 2: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol.

-

Reaction: Dissolve the ester (Intermediate 1) in dry THF at 0°C.

-

Addition: Slowly add LiAlH₄ (1.0 M in THF, 1.2 eq) or DIBAL-H. Stir at 0°C to RT for 2 hours.

-

Note: Avoid excess heat to prevent ring opening.

-

-

Quench: Fieser work-up (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

Step 3: Oxidation to Aldehyde

Objective: Selective oxidation to the target aldehyde without over-oxidation to carboxylic acid.

-

Method: Activated Manganese Dioxide (MnO₂) oxidation is preferred for benzylic/allylic-like alcohols due to mild conditions.

-

Procedure: Suspend the alcohol (Intermediate 2) in DCM. Add activated MnO₂ (10 eq). Stir vigorously at RT for 12–24 hours.

-

Isolation: Filter through a Celite pad. Concentrate the filtrate. The aldehyde is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/Et₂O.

Part 3: Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The following chemical shifts are diagnostic for the target structure:

-

Aldehyde (-CHO): Singlet at ~9.95 ppm . This is the most distinct handle.

-

Oxazole C5-H: Singlet at ~8.30 ppm . A key indicator of the heteroaromatic ring integrity.

-

Aromatic Ring (Ortho-Substituted):

-

Doublet of doublets (dd) at ~7.9 ppm (H-6', adjacent to oxazole).

-

Multiplets at ~7.4 ppm (H-4') and ~7.0 ppm (H-3', H-5').

-

-

Methoxy Group (-OCH₃): Singlet at ~3.95 ppm .

Mass Spectrometry (LC-MS)[5]

-

Ionization Mode: ESI Positive (+).

-

Target Ion: [M+H]⁺ = 204.2 m/z .

-

Fragment Pattern: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway in high-energy collisions.

Part 4: Reactivity & Applications[6][7]

The C4-aldehyde group serves as a versatile "warhead" for diversifying the scaffold.[1]

Synthetic Utility Map[1]

Figure 2: Divergent synthesis applications starting from the aldehyde core.

-

Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors where the oxazole acts as a hinge binder.

-

Imidazo-fused Systems: Condensation with diamines can yield imidazo[1,5-a]pyridine analogs, expanding the heterocyclic real estate.

References

-

ChemicalBook. (2023). 2-(4-Methoxy-phenyl)-oxazole-4-carbaldehyde Properties and Specifications. (Used for scaffold MW verification and isomer comparison). Link

-

PubChem. (2025).[2] Compound Summary: Oxazole Derivatives and Molecular Weight Calculations. National Library of Medicine. Link

-

Li, S., et al. (2025).[3][2] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[3] RSC Publishing. (Context for medicinal chemistry applications). Link

-

Tomi, I. H., et al. (2015).[4] Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole. Journal of Saudi Chemical Society.[4] (Validation of cyclization protocols). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ijpsonline.com [ijpsonline.com]

A Comprehensive Guide to the Structural Elucidation of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

Abstract

This technical guide provides a detailed, methodology-driven framework for the complete structural elucidation of the novel heterocyclic compound, 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde. Designed for researchers and professionals in drug development and synthetic chemistry, this document outlines a systematic approach employing a suite of modern analytical techniques. We delve into the causality behind experimental choices, moving beyond a mere listing of procedures to offer field-proven insights. The protocols herein are designed as a self-validating system, ensuring scientific integrity and trustworthiness. Through a combination of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, every structural feature of the target molecule is interrogated and confirmed. This guide includes detailed experimental protocols, predicted data, and visual workflows to serve as a practical resource for the unambiguous characterization of complex small molecules.

Introduction: The Rationale for Structure-First Analysis

In the landscape of pharmaceutical and materials science research, the precise and unequivocal determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The compound 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde, a substituted aryloxazole, represents a class of heterocyclic scaffolds with significant potential in medicinal chemistry.[1][2] The presence of multiple functional groups—an aromatic methoxy substituent, an oxazole core, and a reactive aldehyde—necessitates a multi-faceted analytical approach to prevent ambiguity. Misinterpretation of structural data can lead to costly and time-consuming errors in research and development.

This guide, therefore, presents a logical and efficient workflow for structural verification, emphasizing the synergy between different analytical techniques. Our approach is grounded in the principle of orthogonal verification, where each piece of structural information is confirmed by at least two independent methods where possible.

Foundational Analysis: Confirming Molecular Formula and Unsaturation

The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. This foundational data provides the elemental "parts list" and a count of rings and/or double bonds, which constrains the number of possible structures.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard mass spectrometry for its ability to provide a highly accurate mass measurement of the molecular ion. This accuracy is critical for calculating a unique and unambiguous elemental composition.

Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

-

Analysis: Infuse the sample solution into the ESI source in positive ion mode. The ESI process gently ionizes the molecule, typically forming the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Predicted Data & Interpretation

For a molecular formula of C₁₁H₉NO₃, the expected exact masses are:

-

[M] : 203.0582

-

[M+H]⁺ : 204.0655

-

[M+Na]⁺ : 226.0475

Observing a peak at m/z 204.0655 (within 5 ppm error) would strongly support the proposed molecular formula. This formula allows for the calculation of the Degree of Unsaturation (DoU):

DoU = C + 1 - (H/2) + (N/2) = 11 + 1 - (9/2) + (1/2) = 8

A DoU of 8 indicates a combination of rings and double bonds. This is consistent with a phenyl ring (4 degrees), an oxazole ring (1 degree), a carbonyl group (1 degree), and the two remaining double bonds within the oxazole ring, confirming the overall structural framework.

Elucidating the Carbon-Hydrogen Framework: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Record the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR

-

¹³C NMR (and DEPT-135)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

One-Dimensional NMR: ¹H and ¹³C Analysis

Expertise & Causality: ¹H NMR provides information about the number and type of protons, while ¹³C NMR reveals the number and type of carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Rationale for Assignment |

| Aldehyde-H | ~9.9 | s | ~185.0 | CH (Positive) | Highly deshielded proton and carbon due to the electronegativity of the carbonyl oxygen. |

| Oxazole-H5 | ~8.4 | s | ~145.0 | CH (Positive) | Proton on the oxazole ring adjacent to the aldehyde group is significantly deshielded. |

| Phenyl-H6' | ~7.9 | dd | ~128.0 | CH (Positive) | Ortho to the oxazole ring, deshielded by the ring's anisotropy and adjacent to H5'. |

| Phenyl-H3' | ~7.1 | d | ~112.0 | CH (Positive) | Ortho to the methoxy group, shows characteristic ortho coupling to H4'. |

| Phenyl-H4' | ~7.5 | t | ~132.0 | CH (Positive) | Triplet multiplicity due to coupling with two adjacent protons (H3' and H5'). |

| Phenyl-H5' | ~7.0 | t | ~121.0 | CH (Positive) | Triplet multiplicity due to coupling with two adjacent protons (H4' and H6'). |

| Methoxy-H | ~3.9 | s | ~56.0 | CH₃ (Positive) | Characteristic singlet for a methoxy group attached to an aromatic ring. |

| Oxazole-C2 | - | - | ~160.0 | C (No Signal) | Quaternary carbon of the oxazole ring attached to the phenyl group. |

| Oxazole-C4 | - | - | ~152.0 | C (No Signal) | Quaternary carbon of the oxazole ring attached to the aldehyde group. |

| Phenyl-C1' | - | - | ~120.0 | C (No Signal) | Quaternary carbon of the phenyl ring attached to the oxazole ring. |

| Phenyl-C2' | - | - | ~157.0 | C (No Signal) | Quaternary carbon of the phenyl ring attached to the methoxy group. |

Table 1: Predicted NMR spectral data for 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde.

Two-Dimensional NMR: Connecting the Pieces

Expertise & Causality: 2D NMR experiments are indispensable for assembling the molecular puzzle.

-

COSY identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing the spin systems of the aromatic ring.

-

HSQC correlates each proton directly to the carbon it is attached to, definitively assigning the carbons in the DEPT-135 spectrum.

-

HMBC is the key to connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of the methoxy group, phenyl ring, oxazole ring, and aldehyde group.

Visualizing the Elucidation Workflow

Caption: Visual representation of key 2-3 bond HMBC correlations. (Note: A placeholder image is used in the DOT script; in a real scenario, this would be the molecule's 2D structure).

Orthogonal Confirmation: Infrared Spectroscopy

Expertise & Causality: IR spectroscopy provides an independent confirmation of the functional groups identified by NMR and MS. It is a rapid and cost-effective technique that serves as an excellent cross-check. The presence or absence of characteristic absorption bands provides strong evidence for specific functional groups. [3] Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3100-3000 | Medium | C-H Stretch | Aromatic & Oxazole C-H |

| ~2950-2850 | Medium | C-H Stretch | Methoxy (CH₃) |

| ~2850 & ~2750 | Weak (diagnostic) | C-H Stretch | Aldehyde C-H (Fermi doublet) [4] |

| ~1690-1670 | Strong | C=O Stretch | Aromatic Aldehyde Carbonyl |

| ~1610, ~1580, ~1480 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring and Oxazole Ring |

| ~1250 | Strong | C-O Stretch | Aryl-O-CH₃ (asymmetric) |

| ~1020 | Medium | C-O Stretch | Aryl-O-CH₃ (symmetric) |

Table 2: Predicted characteristic infrared absorption frequencies.

The presence of a strong band around 1680 cm⁻¹ confirms the conjugated aldehyde. The two weak but sharp bands around 2850 and 2750 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch and help distinguish it from a ketone. [3]The strong band at ~1250 cm⁻¹ is characteristic of the aryl ether linkage.

Conclusion: A Self-Validating Structural Proof

By systematically applying HRMS, a suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC), and FT-IR spectroscopy, a complete and unambiguous structural elucidation of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde can be achieved. The HRMS establishes the elemental formula and degree of unsaturation. The comprehensive NMR analysis maps the complete carbon-hydrogen framework and establishes the precise connectivity of all atoms. Finally, IR spectroscopy provides orthogonal confirmation of the key functional groups. This integrated and logical workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent research or development activities.

References

- Chadwick, D. J., et al. (1973). Synthesis of all single D-labeled furfural isomers. Journal of the Chemical Society, Perkin Transactions 1, 1766-1770.

-

Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 715. [Link]

-

ResearchGate. (2020). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-(2-Methoxyphenyl)oxazole Derivatives

The following technical guide details the biological potential, structure-activity relationships (SAR), and experimental validation of 2-(2-methoxyphenyl)oxazole derivatives.

Executive Summary

The 2-(2-methoxyphenyl)oxazole scaffold represents a privileged substructure in medicinal chemistry, acting as a rigid bioisostere for cis-stilbenes and biaryl amides. While the oxazole ring provides metabolic stability and hydrogen-bond acceptor capabilities, the 2-methoxyphenyl (ortho-methoxy) substitution is critical for conformational locking via intramolecular non-covalent interactions.

This guide analyzes the scaffold's primary biological activities:

-

Antimitotic Activity: Functioning as cis-restricted analogues of Combretastatin A-4 (CA-4), targeting the colchicine binding site of tubulin.[1]

-

Tyrosinase Inhibition: Modulating melanogenesis via copper chelation and active site blockade.

-

Anti-inflammatory Potential: Inhibition of COX-2 enzymes, leveraging the similarity to salicylate pharmacophores.

Structural Rationale & Chemical Space

The "Ortho-Methoxy" Effect

The specific placement of the methoxy group at the ortho position (C-2') of the phenyl ring is not merely decorative. It serves three distinct physicochemical functions:

-

Conformational Restriction: The oxygen of the methoxy group often engages in electrostatic repulsion or weak hydrogen bonding with the oxazole nitrogen/oxygen, forcing the biaryl system into a non-planar or specific twisted conformation essential for receptor fitting.

-

Metabolic Blockade: Ortho-substitution protects the vulnerable phenyl ring from rapid oxidative metabolism (e.g., hydroxylation) at the most accessible sites.

-

Lipophilicity Modulation: It balances the logP, improving membrane permeability compared to hydroxy-substituted analogues.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

Caption: SAR map highlighting the divergent biological activities based on peripheral functionalization of the 2-(2-methoxyphenyl)oxazole core.[1][2][3]

Primary Therapeutic Avenue: Anticancer (Tubulin Targeting)

Mechanism of Action

Derivatives of 2-(2-methoxyphenyl)oxazole, particularly when coupled with a 3,4,5-trimethoxyphenyl moiety at the C-4 or C-5 position, act as potent Microtubule Destabilizing Agents (MDAs) .

-

Target:

-tubulin subunit. -

Site: Colchicine Binding Site (CBS).

-

Effect: The oxazole ring mimics the cis-double bond of Combretastatin A-4, preventing the rotation that deactivates stilbenes. Binding induces a conformational change in tubulin, preventing polymerization into microtubules. This triggers G2/M phase cell cycle arrest and subsequent apoptosis.

Signaling Pathway Visualization

Caption: Mechanism of action for oxazole-based tubulin inhibitors leading to apoptotic cell death.

Secondary Therapeutic Avenue: Tyrosinase Inhibition

Beyond oncology, 2-aryl-oxazoles with ortho-methoxy or ortho-hydroxy groups exhibit significant activity against Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

-

Relevance: Treatment of hyperpigmentation disorders (e.g., melasma).

-

Mechanism: The 2-(2-methoxyphenyl) motif can act as a pseudosubstrate or a copper chelator within the tyrosinase active site, preventing the oxidation of L-DOPA to dopaquinone.

-

Key Insight: The ortho-methoxy group is crucial here; shifting it to the meta or para position often results in a drastic loss of inhibitory potency due to the loss of specific steric or chelating interactions with the binuclear copper center.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of the derivative to inhibit the assembly of purified tubulin into microtubules.

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9), DAPI (fluorescent reporter).

-

Preparation:

-

Prepare a 3 mg/mL tubulin stock in PEM buffer containing 1 mM GTP.

-

Dissolve test compounds in DMSO (Final assay concentration of DMSO < 1%).

-

-

Execution:

-

Pre-warm a 96-well plate to 37°C.

-

Add test compound (varying concentrations: 0.1

M – 10 -

Add tubulin solution to initiate polymerization.

-

-

Measurement:

-

Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot RFU vs. Time.

-

Validation: The negative control (DMSO) must show a sigmoidal polymerization curve. The positive control (Combretastatin A-4 or Colchicine) must show a flat line (no polymerization).

-

Calculate

based on the reduction in Vmax of the polymerization phase.

-

Protocol B: Tyrosinase Inhibition Assay

Objective: Assess inhibition of melanin biosynthesis pathway.

-

Reagents: Mushroom tyrosinase (EC 1.14.18.1), L-DOPA (substrate), Phosphate buffer (pH 6.8).

-

Workflow:

-

Blank: 140

L Buffer + 20 -

Control: 120

L Buffer + 20 -

Test: 120

L Buffer + 20

-

-

Reaction: Incubate at 25°C for 10 minutes. Add 40

L L-DOPA (2.5 mM) to initiate. -

Detection: Measure absorbance at 475 nm (formation of dopachrome) for 10 minutes.

-

Calculation:

[4]

Synthesis & Optimization Strategy

Accessing the 2-(2-methoxyphenyl)oxazole core is most efficiently achieved via the Van Leusen Oxazole Synthesis , which allows for modular variation of the C-5 and C-4 positions.

Synthetic Workflow (Van Leusen)

Caption: Modular synthesis of the oxazole core using 2-methoxybenzaldehyde as the defining starting material.

Optimization Note: For tubulin targeting, the C-4 or C-5 position must be functionalized with a lipophilic, electron-rich ring (e.g., 3,4,5-trimethoxyphenyl) to mimic the B-ring of Combretastatin.

References

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. ResearchGate. (2026). Overview of oxazole derivatives in anticancer and anti-inflammatory applications.

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. (2017). Details the structural requirements for tubulin binding in oxazole derivatives.

-

Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. (2025). Comprehensive review of oxazole targets including STAT3 and Tubulin.

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. MDPI. (2024). Discusses the tyrosinase inhibitory activity of 2-phenyl-substituted oxazole systems.

-

2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Acta Crystallographica. (2008). Structural data and conformation of the specific 2-(2-methoxyphenyl) derivative.

Sources

- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies

[1]

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3][4][5][6][7] Its prevalence in a wide array of biologically active compounds has driven the development of numerous synthetic strategies over the past century.[1]

From a drug development perspective, the oxazole ring often serves as a bioisostere for amides or esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. Prominent examples include Oxaprozin (a COX-2 inhibitor NSAID), Aleglitazar (a PPAR agonist), and the kinase inhibitor Mubritinib . Furthermore, the oxazole core is a structural motif in complex marine natural products like Diazonamide A and Hennoxazole , which exhibit potent cytotoxic and antiviral activities.

This technical guide provides an in-depth exploration of the discovery and history of key oxazole synthesis methods, complete with experimental details and comparative data to inform modern synthetic endeavors.[1]

Classical Approaches to the Oxazole Core[1]

The foundational methods for constructing the oxazole ring were established in the late 19th and early 20th centuries.[1] These name reactions remain relevant and form the basis for many modern adaptations.[1]

The Robinson-Gabriel Synthesis (1909, 1910)

One of the earliest and most versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1] This reaction involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1][8]

Mechanism & Causality:

The reaction proceeds through an intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl. This cyclization is driven by the loss of water (dehydration) to establish the aromatic system. The choice of dehydrating agent is critical; classical protocols utilized harsh reagents like concentrated sulfuric acid (

Self-Validating Protocol (Standardized):

-

Precursor: 2-Benzamidoacetophenone (prepared via Dakin-West reaction or amidation of

-aminoketones). -

Reagent: Phosphorus oxychloride (

). -

Conditions: Reflux in toluene or neat.

Figure 1: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.

The Cornforth Rearrangement (1949)

Discovered by John Cornforth, this reaction is less of a de novo synthesis and more of a strategic rearrangement. It involves the thermal rearrangement of 4-acyloxazoles to isomeric oxazoles via a nitrile ylide intermediate.

Significance: While less common for primary ring construction, this rearrangement is vital for correcting regiochemistry issues in oxazole synthesis. It demonstrates the thermal lability of the oxazole ring and its equilibration with open-chain nitrile ylides.

Modern Synthetic Methodologies[1][9]

The latter half of the 20th century introduced methods that bypassed the need for pre-functionalized acyclic precursors, offering greater modularity.

The Van Leusen Oxazole Synthesis (1972)

In 1972, Van Leusen introduced a groundbreaking method utilizing Tosylmethyl Isocyanide (TosMIC) .[2] This reaction reacts TosMIC with aldehydes in the presence of a base (typically

Expert Insight:

The power of this reaction lies in its ability to assemble the oxazole ring from simple aldehydes. TosMIC acts as a C-N-C 3-atom synthon.[2][9] The reaction is a formal [3+2] cycloaddition followed by the elimination of

Key Mechanistic Steps:

-

Deprotonation of TosMIC (

to the sulfone and isocyanide). -

Aldol-type addition to the aldehyde.

-

Cyclization of the alkoxide onto the isocyanide carbon.

-

Elimination of the tosyl group to aromatize.

Figure 2: Step-wise workflow of the Van Leusen Oxazole Synthesis.

Metal-Catalyzed C-H Activation (21st Century)

Modern drug discovery demands rapid diversification of core scaffolds. Transition metal-catalyzed direct arylation (C-H activation) allows for the functionalization of the oxazole ring at the C-2 and C-5 positions without pre-halogenation.

Regioselectivity:

-

C-2 Arylation: Typically favored due to the acidity of the C-2 proton (

). Conditions often use -

C-5 Arylation: More challenging; requires specific ligands (e.g.,

) or directing groups to override the innate C-2 reactivity.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" provided ensure the scientist can verify the success of each stage before proceeding.

Protocol A: Van Leusen Synthesis of 5-Phenyloxazole

A robust, scalable method for generating 5-substituted oxazoles from aldehydes.

Reagents:

-

Benzaldehyde (10.0 mmol, 1.06 g)

-

Tosylmethyl Isocyanide (TosMIC) (10.0 mmol, 1.95 g)

-

Potassium Carbonate (

) (anhydrous, 10.0 mmol, 1.38 g) -

Methanol (MeOH) (50 mL, dry)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen (

). -

Dissolution: Add TosMIC and benzaldehyde to the flask. Dissolve in dry MeOH (50 mL).

-

Base Addition: Add solid

in one portion.-

Checkpoint: The suspension should be stirred vigorously. A slight exotherm may be observed.

-

-

Reflux: Heat the mixture to reflux (

) for 2-4 hours.-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1).[7] The disappearance of the aldehyde spot and the appearance of a less polar fluorescent spot indicates conversion.

-

-

Workup: Cool to room temperature. Remove MeOH under reduced pressure.[7][10] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75-85% as a pale yellow oil or solid.

Protocol B: Pd-Catalyzed C-2 Arylation of Oxazole

Direct functionalization of the oxazole core.[11][12]

Reagents:

-

Oxazole (1.0 mmol)

-

Iodobenzene (1.2 mmol)

- (5 mol%)

- (10 mol%)

- (2.0 mmol)[13]

-

DMF (5 mL, anhydrous)

Procedure:

-

Combine: In a pressure vial, combine oxazole, iodobenzene,

, -

Solvent: Add DMF and sparge with Argon for 5 minutes. Seal the vial.

-

Reaction: Heat to

for 12 hours. -

Workup: Dilute with water, extract with diethyl ether.

-

Purification: Silica gel chromatography.

Comparative Analysis of Methods

| Feature | Robinson-Gabriel | Van Leusen | C-H Activation |

| Primary Bond Formation | Cyclodehydration | [3+2] Cycloaddition | C-C Coupling |

| Starting Materials | Aldehydes + TosMIC | Oxazole + Aryl Halide | |

| Regioselectivity | Controlled by precursor | 5-substituted (typically) | C-2 (favored) vs C-5 |

| Atom Economy | Moderate (loss of | Moderate (loss of TsOH) | High (direct coupling) |

| Key Limitation | Harsh acidic conditions | Base sensitivity | Catalyst cost/toxicity |

| Best For | 2,5-Disubstituted oxazoles | 5-Substituted oxazoles | Late-stage functionalization |

References

-

Robinson, R. (1909).[1] "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

-

Gabriel, S. (1910).[1] "Ueber eine Darstellung von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. Link

- Cornforth, J. W. (1949). "The Chemistry of Penicillin." Princeton University Press.

-

Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2373-2376. Link

-

Strotman, N. A., et al. (2010).[12] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[11][12] Organic Letters, 12(15), 3578-3581. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. (Modern Robinson-Gabriel modification). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Robinson-Gabriel Synthesis: A Comprehensive Guide to the Preparation of 2-Substituted Oxazoles for Researchers and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a cornerstone in modern drug design. Among the various synthetic routes to this valuable heterocycle, the Robinson-Gabriel synthesis stands as a classic and enduring method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. This guide provides an in-depth exploration of the Robinson-Gabriel synthesis, from its core principles to modern adaptations, offering practical protocols and expert insights for researchers in academia and the pharmaceutical industry.

The Core Principle: Understanding the Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is fundamentally an intramolecular cyclodehydration of a 2-acylamino ketone.[1] This reaction, first described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, provides a direct and reliable route to the oxazole ring system. The starting 2-acylamino ketones are themselves readily accessible, often prepared via the Dakin-West reaction from α-amino acids.[1]

The transformation is catalyzed by a cyclodehydrating agent, which facilitates the removal of a molecule of water to drive the formation of the aromatic oxazole ring. The choice of this agent is critical and can significantly impact the reaction's efficiency and scope.

The Reaction Mechanism: A Stepwise Look at Oxazole Formation

The mechanism of the Robinson-Gabriel synthesis proceeds through several key steps, initiated by the activation of the ketone carbonyl by the dehydrating agent.

Caption: Generalized workflow of the Robinson-Gabriel synthesis.

A more detailed mechanistic representation highlights the intricate bond formations and rearrangements:

Caption: Key stages in the Robinson-Gabriel reaction mechanism.

The Critical Choice: Cyclodehydrating Agents

The success of the Robinson-Gabriel synthesis hinges on the appropriate selection of the cyclodehydrating agent. The choice depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions.

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Concentrated, high temperatures | Readily available, inexpensive | Harsh conditions, potential for charring and side reactions |

| Phosphorus Pentoxide (P₄O₁₀) | High temperatures | Powerful dehydrating agent | Difficult to handle (hygroscopic solid), harsh conditions |

| Polyphosphoric Acid (PPA) | High temperatures (e.g., 160°C) | Good yields for many substrates, acts as both solvent and catalyst | Viscous, workup can be challenging |

| Phosphorus Oxychloride (POCl₃) | Often in a solvent like DMF, moderate to high temperatures | Effective for many substrates | Corrosive, toxic, requires careful handling |

| Trifluoroacetic Anhydride (TFAA) | Often in ethereal solvents | Mild conditions, useful for sensitive substrates and solid-phase synthesis | Expensive, volatile, corrosive |

| Dess-Martin Periodinane / PPh₃, I₂, Et₃N (Wipf's Modification) | Mild conditions | Excellent for substrates derived from amino acids, high functional group tolerance | Multi-step (oxidation followed by cyclodehydration), expensive reagents |

In the Laboratory: Detailed Protocols and Methodologies

The following protocols provide step-by-step procedures for the synthesis of representative 2-substituted oxazoles.

Protocol 1: Classic Synthesis of 2,5-Diphenyloxazole using Polyphosphoric Acid

This protocol is a robust method for the synthesis of simple diaryl-substituted oxazoles.

Experimental Workflow:

Caption: Workflow for the synthesis of 2,5-diphenyloxazole.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzamidoacetophenone (1 equivalent).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). The mixture will be viscous.

-

Heating: Heat the reaction mixture to 160°C with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible (a small aliquot can be carefully quenched and extracted for analysis).

-

Work-up: After cooling to room temperature, cautiously pour the viscous reaction mixture onto crushed ice with stirring.

-

Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: Purify the crude 2,5-diphenyloxazole by recrystallization from ethanol to yield a crystalline solid.

Protocol 2: Synthesis of 2-Methyl-5-phenyloxazole using Phosphorus Oxychloride

This method is suitable for the synthesis of oxazoles with an alkyl substituent at the 2-position.

Detailed Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 2-acetamidoacetophenone (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of POCl₃: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90°C for 30 minutes.[1]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-5-phenyloxazole.

Expanding the Horizons: Modern Variations of the Robinson-Gabriel Synthesis

To address the limitations of the classical conditions, several modifications have been developed, expanding the scope and applicability of the Robinson-Gabriel synthesis.

Wipf's Modification for Oxazoles from Amino Acids

A significant advancement was reported by Wipf and Miller, allowing for the synthesis of substituted oxazoles from readily available amino acid derivatives.[1] This two-step, one-pot procedure involves the oxidation of a β-hydroxy amide (derived from an amino acid) with the Dess-Martin periodinane, followed by cyclodehydration of the resulting β-keto amide using triphenylphosphine, iodine, and triethylamine.[1] This mild protocol is highly valuable for the synthesis of complex and functionally rich oxazoles.

Conceptual Workflow:

Sources

Application Note: Scalable Synthesis of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde , a critical intermediate in the development of bioactive peptidomimetics and luminescent materials. Unlike direct formylation methods which often suffer from poor regioselectivity (C4 vs C5), this protocol utilizes a Hantzsch-type cyclocondensation to establish the oxazole core with unambiguous regiocontrol, followed by a controlled reduction-oxidation sequence.

Key Advantages of This Protocol

-

Regiospecificity: Guarantees the 2,4-substitution pattern.

-

Scalability: Avoids hazardous organolithium reagents typical of direct C-H functionalization.

-

Modularity: The aldehyde handle allows for immediate diversification via reductive amination or Wittig olefination.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the oxazole ring into two primary building blocks: a nucleophilic amide and an electrophilic

Pathway Logic[1]

-

Target: 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde.

-

Precursor: 2-(2-Methoxy-phenyl)-oxazole-4-methanol (via oxidation).

-

Intermediate: Ethyl 2-(2-methoxy-phenyl)-oxazole-4-carboxylate (via reduction).

-

Starting Materials: 2-Methoxybenzamide + Ethyl 3-bromopyruvate.

Figure 1: Retrosynthetic disconnection showing the Hantzsch cyclization strategy.

Starting Materials & Reagents

Ensure all reagents meet the purity specifications below to minimize side reactions (e.g., self-condensation of bromopyruvate).

| Component | CAS No. | Purity Requirement | Role |

| 2-Methoxybenzamide | 2439-77-2 | >98% | Nucleophilic Core |

| Ethyl 3-bromopyruvate | 70-23-5 | >90% (Distilled if black) | Electrophile (Lachrymator!) |

| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |

| Lithium Aluminum Hydride | 16853-85-3 | 95% (Pellets/Powder) | Reducing Agent |

| Manganese(IV) Oxide | 1313-13-9 | Activated (>85%) | Oxidant |

| THF | 109-99-9 | Anhydrous, Inhibitor-free | Solvent |

Detailed Experimental Protocols

Phase 1: Construction of the Oxazole Core

Objective: Synthesis of Ethyl 2-(2-methoxyphenyl)oxazole-4-carboxylate.

Mechanism: The amide nitrogen attacks the ketone of the bromopyruvate, followed by cyclization where the amide oxygen attacks the alkyl bromide carbon, eliminating HBr and water.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Add 2-methoxybenzamide (15.1 g, 100 mmol) and absolute ethanol (100 mL) to the flask.

-

Addition: Add ethyl 3-bromopyruvate (13.8 mL, 110 mmol, 1.1 equiv) dropwise over 10 minutes.

-

Caution: Ethyl bromopyruvate is a potent lachrymator. Perform strictly in a fume hood.

-

-

Reaction: Heat the mixture to reflux (80°C) for 6–8 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1). The starting amide (polar) should disappear, replaced by a less polar fluorescent spot (oxazole).

-

-

Workup:

-

Cool the reaction to room temperature.[1]

-

Remove ethanol under reduced pressure (rotary evaporator).

-

Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize HBr byproducts.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from hot Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

-

Target Yield: 60–75%.

-

Appearance: White to off-white solid.

-

Phase 2: Reduction to the Alcohol

Objective: Synthesis of (2-(2-methoxyphenyl)oxazole-4-yl)methanol.

-

Setup: Flame-dry a 500 mL 3-neck RBF under Argon atmosphere.

-

Reagent Prep: Suspend LiAlH₄ (1.9 g, 50 mmol, 1.0 equiv relative to ester) in anhydrous THF (100 mL) at 0°C.

-

Note: DIBAL-H (2.2 equiv in Toluene) at -78°C is a milder alternative if over-reduction is observed, but LiAlH₄ is generally safe for this substrate.

-

-

Addition: Dissolve the Ester from Phase 1 (12.4 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

-

Quench (Fieser Method):

-

Cool back to 0°C.

-

Carefully add: 1.9 mL water, 1.9 mL 15% NaOH, then 5.7 mL water.

-

Stir vigorously until a white granular precipitate forms.

-

-

Isolation: Filter through a pad of Celite. Rinse the cake with THF. Concentrate the filtrate to yield the crude alcohol.

-

Purity Check: Usually sufficiently pure for the next step. If not, flash chromatography (50% EtOAc/Hexane).

-

Phase 3: Oxidation to the Aldehyde

Objective: Synthesis of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde.

Rationale: Activated MnO₂ is chosen over Swern or PCC because it selectively oxidizes allylic/benzylic-type alcohols (the oxazole C4 position mimics this electronics) without over-oxidizing to the carboxylic acid.

-

Setup: 250 mL RBF with vigorous stirring.

-

Reaction: Dissolve the Alcohol from Phase 2 (8.2 g, 40 mmol) in Dichloromethane (DCM, 150 mL).

-

Addition: Add Activated MnO₂ (35 g, ~10 equiv by mass) in one portion.

-

Stirring: Stir vigorously at room temperature for 12–24 hours.

-

Monitoring: TLC should show conversion of the alcohol (Rf ~0.3) to the aldehyde (Rf ~0.6 in 1:1 Hex/EtOAc).

-

-

Workup: Filter the black slurry through a thick pad of Celite. Wash the pad thoroughly with DCM.

-

Final Purification: Concentrate the filtrate. Recrystallize the solid from Hexane/EtOAc or Ether.

-

Final Yield: 70–85% (for this step).

-

Characterization: 1H NMR (CDCl3) should show a singlet aldehyde peak at ~9.9–10.0 ppm and the oxazole proton at ~8.2 ppm.

-

Process Visualization

Figure 2: Step-by-step reaction workflow with expected yields.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of bromopyruvate | Ensure Ethanol is anhydrous; use fresh bromopyruvate. |

| Lachrymator Exposure | Poor ventilation | Neutralize glassware with dilute NaOH before removing from hood. |

| Incomplete Oxidation | Inactive MnO₂ | Use "Activated" grade MnO₂ or dry standard MnO₂ at 110°C overnight. |

| Over-reduction (Ring opening) | High Temp / Excess LiAlH₄ | Keep reaction strictly at 0°C; switch to DIBAL-H at -78°C. |

References

-

Hantzsch Oxazole Synthesis

- Source: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

-

Link:[Link]

-

Oxidation of Heterocyclic Alcohols

- Source: Quesada, E., et al. (2004). Synthesis of the oxazole-containing fragment of diazonamide A. Tetrahedron, 60(44), 9947-9955.

-

Link:[Link]

- Target Molecule Data (CAS Verification)

-

General Review of Oxazole Synthesis

Sources

Application Note: High-Fidelity Oxidation of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

Strategic Overview & Method Selection

The transformation of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde (Substrate 1 ) to its corresponding carboxylic acid (Product 2 ) represents a critical junction in the synthesis of bioactive peptidomimetics and heterocyclic pharmacophores.

While several oxidative methods exist (e.g., KMnO₄, Jones Reagent, Ag₂O), this guide prioritizes the Pinnick Oxidation (Lindgren-Kraus conditions) .

Why Pinnick? (The Mechanistic Rationale)

-

Chemo-selectivity: Unlike Permanganate or Chromic acid, Pinnick conditions (NaClO₂/NaH₂PO₄) do not attack the oxazole ring or the electron-rich aromatic system under controlled conditions.

-

Epimerization Control: The mild acidic pH (3–5) prevents racemization of adjacent stereocenters, if present in more complex analogs.

-

The "Chlorine" Trap: The substrate contains a 2-methoxyphenyl moiety. This electron-rich ring is highly susceptible to Electrophilic Aromatic Substitution (EAS). The byproduct of chlorite oxidation is Hypochlorous acid (HOCl), a potent chlorinating agent.[1]

Reaction Pathway & Mechanism[3][4][5][6][7][8]

The following diagram illustrates the oxidation pathway and the critical role of the scavenger in preventing side reactions.

Figure 1: Mechanistic flow of the Pinnick oxidation highlighting the critical interception of HOCl by the alkene scavenger to prevent aromatic chlorination.[4]

Detailed Experimental Protocol

Materials & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Aldehyde Substrate | 1.0 | SM | Limiting Reagent |

| Sodium Chlorite (NaClO₂) | 3.0 - 5.0 | Oxidant | Technical grade is ~80%; adjust calc. accordingly. |

| NaH₂PO₄ (Monobasic) | 3.0 - 5.0 | Buffer | Maintains pH 3–5 to generate HClO₂. |

| 2-Methyl-2-butene | 10.0 - 20.0 | Scavenger | Excess required. Volatile (bp 38°C); keep cold. |

| t-Butanol / THF | Solvent | Medium | 1:1 mixture. t-BuOH suppresses side reactions. |

| Water | Solvent | Solvent | Dissolves inorganic salts. |

Step-by-Step Methodology

Step 1: Solvent Preparation Prepare a solvent mixture of tert-Butanol (t-BuOH) and Tetrahydrofuran (THF) in a 1:1 ratio.

-

Note: If the substrate is highly lipophilic, increase THF ratio. If water solubility is an issue, add acetonitrile.

Step 2: Substrate Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the aldehyde (2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde) in the organic solvent mixture (approx. 0.1 M concentration relative to substrate).

-

Add 10–20 equiv of 2-methyl-2-butene .

-

Critical: Add the scavenger before the oxidant to ensure immediate protection.

Step 3: Oxidant Solution Preparation In a separate beaker, dissolve 3.0–5.0 equiv of Sodium Chlorite (NaClO₂) and 3.0–5.0 equiv of Sodium Dihydrogen Phosphate (NaH₂PO₄) in Water (volume approx. 1/3 of the organic solvent volume).

-

Safety: Do not mix solid NaClO₂ with organic material directly; explosion hazard.

Step 4: Controlled Addition Cool the reaction flask to 0 °C (ice bath). Add the aqueous oxidant solution dropwise to the stirred organic solution over 15–30 minutes.

-

Observation: The reaction mixture may turn pale yellow. A deep yellow/green color indicates excess ClO₂ gas accumulation (add more scavenger if observed).

Step 5: Reaction Monitoring Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

TLC/HPLC: Monitor consumption of aldehyde.

-

Endpoint: Disappearance of the aldehyde peak.

Step 6: Workup (Acid-Base Extraction) This specific workup purifies the acid product from non-acidic impurities (unreacted aldehyde, scavenger byproducts).

-

Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) solution (approx 1 equiv) to destroy excess oxidant. Stir for 15 mins.

-

Volatiles Removal: Concentrate under reduced pressure (Rotavap) to remove THF/t-BuOH/2-methyl-2-butene.

-

Basification: Dilute the aqueous residue with water. Adjust pH to ~10 using 1N NaOH.

-

Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or DCM (2x).

-

Discard Organics: These contain neutral impurities.

-

-

Acidification: Cool the aqueous layer to 0 °C. Slowly acidify to pH 2–3 using 1N HCl.

-

Precipitation: The product often precipitates as a white solid at this stage.

-

-

Extraction: Extract the acidic aqueous layer with EtOAc (3x).

-

Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

Workup & Purification Workflow

Figure 2: Acid-Base extraction strategy to isolate high-purity carboxylic acid.

Quality Control & Troubleshooting

Analytical Markers

-

¹H NMR (DMSO-d₆):

-

Aldehyde: Disappearance of singlet at δ 9.8–10.0 ppm.

-

Carboxylic Acid:[5][6][7] Appearance of broad singlet at δ 12.0–14.0 ppm.

-

Methoxy Group:[8] Singlet at δ 3.8 ppm (Integration: 3H). Ensure no splitting or shift change (indicates ring intact).

-

Aromatic Region: Check for loss of coupling patterns. If the phenyl ring is chlorinated, the splitting pattern will simplify (e.g., doublet -> singlet).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Yellow/Green Gas Evolution | Accumulation of ClO₂. | Increase scavenger load. Ensure efficient stirring. |

| Incomplete Conversion | pH too high (>5). | Add more NaH₂PO₄ buffer. Check reagents. |

| Chlorinated Byproduct | Scavenger depletion.[4] | CRITICAL: Use fresh 2-methyl-2-butene. Add it before oxidant.[2] |

| Low Yield | Product water-soluble. | Saturate aqueous layer with NaCl (salting out) during final extraction. Use 10% MeOH/DCM for extraction. |

Safety & Handling

-

Sodium Chlorite (NaClO₂): Strong oxidizer. Contact with combustible material may cause fire. Do not allow contact with strong acids (releases toxic ClO₂ gas).

-

2-Methyl-2-butene: Highly flammable and volatile. Handle in a fume hood.

-

Waste Disposal: Quench all oxidant waste with Sodium Sulfite/Thiosulfate before disposal to prevent downstream reactions in waste drums.

References

-

Pinnick Oxidation Original Methodology: Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.

-

Lindgren Oxidation (Precursor): Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.[4]

-

Application to Heterocycles (Oxazoles): Dalpozzo, R. et al. Oxidation of Aldehydes to Carboxylic Acids.Comprehensive Organic Synthesis II, 2014 .

-

General Protocol Validation (Organic Chemistry Portal): "Pinnick Oxidation." Organic Chemistry Portal.

-

Alternative Scavengers (Resorcinol vs Alkene): Raifeld, Y. E. et al. Tetrahedron1994 , 50, 8603.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Sciencemadness Discussion Board - Oxidation of aldehydes to carboxylic acids? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Oxazole Derivatives

Introduction: The Enduring Significance of the Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide range of non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents and functional materials. From anti-inflammatory and anticancer agents to fluorescent dyes, the versatility of the oxazole core continues to inspire the development of innovative synthetic methodologies. This application note provides a detailed guide to some of the most robust and widely employed experimental setups for the synthesis of substituted oxazoles, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are presented with a focus on the underlying chemical principles, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic transformations.

I. The Robinson-Gabriel Synthesis: A Classic Route to 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles

First described in the early 20th century by Sir Robert Robinson and Siegmund Gabriel, the Robinson-Gabriel synthesis remains a cornerstone for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction proceeds through the intramolecular cyclization and subsequent dehydration of an N-acyl-α-aminoketone precursor.

Mechanistic Insight

The reaction is typically initiated by the protonation of the acylamino ketone, which facilitates an intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl. This is followed by a dehydration step, driven by a suitable cyclodehydrating agent, to yield the aromatic oxazole ring. The choice of the dehydrating agent is critical and can significantly impact the reaction yield. While traditional reagents like sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride are effective, polyphosphoric acid (PPA) is often the reagent of choice, leading to improved yields of 50-60%.

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: Workflow for the Robinson-Gabriel Synthesis of Oxazoles.

Detailed Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol provides a representative procedure for the synthesis of a 2,5-diaryloxazole using the Robinson-Gabriel method.

Materials:

-

N-(2-oxo-2-phenylethyl)benzamide (1 equivalent)

-

Polyphosphoric acid (PPA) (10 equivalents by weight)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine N-(2-oxo-2-phenylethyl)benzamide and polyphosphoric acid.

-

Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenyloxazole.

| Parameter | Value |

| Starting Material | N-(2-oxo-2-phenylethyl)benzamide |

| Dehydrating Agent | Polyphosphoric Acid |

| Reaction Temperature | 130-140 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 50-60% |

II. The Van Leusen Oxazole Synthesis: A Versatile Approach to 5-Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful and highly versatile method for the preparation of 5-substituted oxazoles. This reaction, developed in 1972, utilizes the unique reactivity of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent elimination of the tosyl group (p-toluenesulfinic acid) under the basic reaction conditions yields the desired 5-substituted oxazole. The mild and basic reaction conditions make this method compatible with a wide range of functional groups.

Experimental Workflow: Van Leusen Oxazole Synthesis

Caption: Workflow for the Van Leusen Synthesis of Oxazoles.

Detailed Protocol: Synthesis of 5-Phenyloxazole

This protocol outlines a general procedure for the synthesis of a 5-aryloxazole using the Van Leusen reaction.

Materials:

-

Benzaldehyde (1 equivalent)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Methanol

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser (if refluxing)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a solution of benzaldehyde in methanol in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) and potassium carbonate.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion of the reaction, add water to the reaction mixture.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-phenyloxazole.

| Parameter | Value |

| Starting Materials | Aldehyde, TosMIC |

| Base | Potassium Carbonate |

| Solvent | Methanol |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 2-24 hours |

| Typical Yield | 60-90% |

III. Modern Synthetic Approaches: Expanding the Oxazole Toolkit

While the Robinson-Gabriel and Van Leusen syntheses are foundational, a plethora of modern methods have emerged, offering alternative and often more efficient routes to diverse oxazole derivatives. These include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the Bredereck reaction utilizing α-haloketones and amides. More contemporary methods even employ metal-catalyzed reactions, such as copper-catalyzed [3+2] annulation/olefination cascades and palladium-catalyzed direct arylations, to construct the oxazole ring with high regioselectivity. Other innovative approaches include visible-light photocatalysis for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines.

IV. Characterization of Oxazole Derivatives

The structural elucidation of newly synthesized oxazole derivatives is crucial for confirming their identity and purity. The primary techniques employed for this purpose are spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the characterization of oxazoles. In ¹H NMR spectra, the protons on the oxazole ring typically appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts are influenced by the nature and position of the substituents. For instance, in 2,5-disubstituted oxazoles, the C4-proton often appears as a sharp singlet. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with the carbons of the oxazole ring resonating at characteristic chemical shifts.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the oxazole derivative, such as C=N and C-O-C stretching vibrations within the ring.

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the expected molecular formula to confirm its purity.

V. Safety Precautions in Oxazole Synthesis

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing any experimental work. Many of the reagents used in oxazole synthesis are hazardous and require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile or toxic reagents and solvents.

-

Specific Reagent Hazards:

-

Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns upon contact with skin or eyes. It reacts exothermically with water. Handle with extreme care.

-

Tosylmethyl isocyanide (TosMIC): TosMIC is a toxic solid. Avoid inhalation of dust and contact with skin and eyes.

-

Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These are highly corrosive and react violently with water, releasing HCl gas. They should be handled with caution in a moisture-free environment.

-

Solvents: Many organic solvents used are flammable and/or toxic. Keep away from ignition sources and handle in a well-ventilated area.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

VI. Conclusion

The synthesis of oxazole derivatives is a rich and evolving field. The classical methods of Robinson-Gabriel and Van Leusen provide robust and reliable pathways to a wide array of substituted oxazoles. Coupled with modern synthetic innovations, the chemist's toolbox for accessing this important heterocyclic scaffold is more diverse than ever. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can confidently and efficiently synthesize novel oxazole-containing molecules for a multitude of applications in drug discovery and materials science.

References

-

Robinson‐Gabriel Oxazole Synthesis - OUCI. [Link]

-

Robinson–Gabriel synthesis - Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [Link]

-

Van Leusen Reaction - NROChemistry. [Link]

-

Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Synthetic approaches for oxazole derivatives: A review - ResearchGate. [Link]

-

Oxazole Synthesis from Acetylenes and Nitriles - Scientific Update. [Link]

-

Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. [Link]

-

MSDS of Oxazole - Capot Chemical. [Link]

-

(PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. [Link]

-

Safety considerations for chemical reagents - Ampliqon. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

Application Note: 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde as a Tunable Scaffold for Optoelectronics and Sensing

This Application Note is structured to provide a comprehensive technical roadmap for the utilization of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde (referred to herein as 2-MPOC ) in advanced materials science.

Executive Summary

2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde (2-MPOC) is a high-value heterocyclic building block that bridges the gap between organic electronics and supramolecular sensing. Unlike its simple phenyl analogs, the ortho-methoxy substituent in the 2-position acts as a critical electronic tuner. It serves two distinct functions:

-

Steric and Electronic Modulation: It prevents planarization in the ground state while acting as an electron donor (D) in Donor-Acceptor (D-A) systems.

-

ESIPT Precursor: It functions as a "masked" hydroxyl group. Upon specific chemical triggering (demethylation), it reveals the 2-(2-hydroxyphenyl)oxazole (HPO) core, a classic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore, enabling large Stokes shift applications.

This guide details protocols for transforming 2-MPOC into fluorescent chemosensors and solid-state emitters .

Material Properties & Mechanistic Insight[1][2]

The "Methoxy-Block" Mechanism

The utility of 2-MPOC lies in its ability to switch between Intramolecular Charge Transfer (ICT) and ESIPT mechanisms.

-

State A (2-MPOC - Methoxy Form): The methoxy group blocks proton transfer. Emission is driven by ICT from the electron-rich methoxyphenyl ring to the electron-deficient oxazole-aldehyde moiety.

-

Emission: Blue/Cyan (High Quantum Yield, Solvent Dependent).

-

-

State B (Demethylated - Hydroxy Form): If converted to the phenol, the proton transfers to the oxazole nitrogen upon excitation (ESIPT).

-

Emission: Green/Orange (Huge Stokes Shift >150 nm, Solid-State Emissive).

-

Logical Pathway Diagram

The following diagram illustrates the divergent synthetic pathways for 2-MPOC.

Figure 1: Strategic synthetic pathways transforming the 2-MPOC scaffold into sensors, ESIPT dyes, or conjugated polymers.

Experimental Protocols

Protocol A: Synthesis of a "Turn-On" Fluorescent Schiff Base Sensor

Objective: Create a ligand capable of detecting Zn²⁺ or Al³⁺ ions via Chelation-Enhanced Fluorescence (CHEF). The aldehyde group of 2-MPOC is condensed with 2-hydrazinobenzothiazole to extend conjugation and provide binding sites.

Reagents Required:

-

2-MPOC (1.0 eq)[1]

-

2-Hydrazinobenzothiazole (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol (203 mg) of 2-MPOC in 15 mL of hot absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol (165 mg) of 2-hydrazinobenzothiazole to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product typically appears as a bright fluorescent spot under UV (365 nm).

-

Isolation: Cool the reaction mixture to room temperature. A precipitate should form.

-

Filtration: Filter the solid precipitate and wash with cold ethanol (3 x 5 mL) to remove unreacted aldehyde.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary to obtain yellow needles.

Self-Validation Check:

-